molecular formula C16H14BrN3O B11128147 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide

Cat. No.: B11128147
M. Wt: 344.21 g/mol
InChI Key: CFQLPOKJCBHFHE-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic compound that features an indole moiety substituted with a bromine atom at the 6-position and a pyridinecarboxamide group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography .

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C16H14BrN3O/c17-13-5-4-12-6-9-20(15(12)11-13)10-8-19-16(21)14-3-1-2-7-18-14/h1-7,9,11H,8,10H2,(H,19,21)

InChI Key

CFQLPOKJCBHFHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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